Machiline
Description
Contextualization within Natural Products Chemistry and Phytochemistry
Machiline is classified as an aporphine (B1220529) alkaloid, a major subgroup of isoquinoline (B145761) alkaloids. nih.govresearchgate.net These compounds are characterized by a tetracyclic aromatic core, which is formed in nature through the phenolic oxidative coupling of a benzylisoquinoline precursor. taylorandfrancis.com Phytochemistry, the study of chemicals derived from plants, situates this compound within a vast and diverse group of secondary metabolites.
Aporphine alkaloids are widely distributed throughout the plant kingdom, found in numerous plant families such as the Annonaceae, Lauraceae, Magnoliaceae, and Papaveraceae. researchgate.netasianpubs.org this compound is notably isolated from plants of the Machilus genus, which belongs to the Lauraceae family. researchgate.net The study of this compound is a classic example of natural products chemistry, a field focused on the isolation, structure elucidation, and synthesis of chemical substances produced by living organisms. ucsc.edunih.gov
| Attribute | Description |
|---|---|
| Chemical Classification | Aporphine Alkaloid (Isoquinoline-type) nih.govresearchgate.net |
| Core Structure | Tetracyclic Aromatic Skeleton taylorandfrancis.com |
| Natural Sources | Primarily found in plants of the Lauraceae family, especially the Machilus genus. researchgate.net |
| Field of Study | Natural Products Chemistry, Phytochemistry nih.gov |
Historical Perspectives on this compound Isolation and Initial Characterization
The initial isolation of this compound was reported from the root of Machilus macrantha. researchgate.net Early research efforts focused on extracting and purifying the compound, typically as a hydrochloride salt, to study its fundamental chemical and physical properties. The characterization methods of that era would have included techniques such as melting point determination, elemental analysis, and various forms of spectroscopy (e.g., UV-Vis and Infrared) to begin to piece together its molecular structure.
Subsequent studies would have employed more advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry, to fully elucidate the complex, tetracyclic structure of this compound and confirm its atomic connectivity and stereochemistry. This progression from isolation to detailed structural determination is a hallmark of natural product research.
Significance of this compound as a Bioactive Natural Product in Academic Inquiry
The sustained interest in this compound within the scientific community stems from its status as a bioactive natural product. mdpi.commdpi.com Bioactive compounds are substances that have a demonstrable effect on a living organism, tissue, or cell. mdpi.com Aporphine alkaloids, as a class, are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. nih.govtaylorandfrancis.com
This compound itself has been investigated for various biological effects. For instance, early pharmacological studies found that it could lower blood pressure in animal models through a direct depressant effect on the myocardium. researchgate.net Its diverse biological profile makes it a valuable lead compound in drug discovery and a chemical tool for probing complex biological pathways. The exploration of this compound and its derivatives continues to be an active area of research, aiming to understand its mechanisms of action and potential applications. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-21-17-9-12-6-7-18-15(14(12)10-16(17)20)8-11-2-4-13(19)5-3-11/h2-5,9-10,15,18-20H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVKXRQZSRUVPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871678 | |
| Record name | 1-[(4-Hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15548-30-8 | |
| Record name | NSC134560 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134560 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Origin and Biosynthetic Pathways of Machiline
Botanical Sources and Ethnobotanical Contextualization of Machiline-Producing Plants
This compound is primarily isolated from plants belonging to the Lauraceae and Menispermaceae families, highlighting its natural occurrence across different botanical genera.
Machilus macrantha Nees., an evergreen tree native to the Deccan and Peninsular regions of India and Sri Lanka, is recognized as a significant botanical source for this compound. nih.gov The compound, specifically isolated as its hydrochloride salt, has been a subject of phytochemical and pharmacological investigations from the root of this plant. nih.gov Traditional uses of M. macrantha include its application as an anti-inflammatory and anti-rheumatic agent. nih.gov
Beyond Machilus macrantha, this compound, or its identical form dl-coclaurine, has also been reported in other plant species. These include Cocculus laurifolius D.C. (often referred to as Platter-Leaf or Hindu Laurel), a shrubby evergreen tree native to the Himalayas, China, Taiwan, and Japan, and Machilus kusanoi Hayata, an endemic Taiwanese species known for its large leaves. nih.govwikipedia.orguni.lunih.govhmdb.ca The presence of this compound across these distinct botanical sources underscores its distribution within specific plant lineages known for producing a wide array of alkaloids.
Table 1: Key Botanical Sources of this compound
| Botanical Source | Family | Geographic Distribution | Primary Compound Isolated |
| Machilus macrantha | Lauraceae | India, Sri Lanka | This compound |
| Cocculus laurifolius | Menispermaceae | Himalayas, China, Taiwan, Japan | dl-Coclaurine (this compound) |
| Machilus kusanoi | Lauraceae | Taiwan | dl-Coclaurine (this compound) |
Precursor Identification and Metabolic Flux in this compound Biosynthesis
The biosynthesis of this compound (dl-coclaurine) is an integral part of the broader benzylisoquinoline alkaloid (BIA) pathway, which originates from the amino acid L-tyrosine. nih.govguidetopharmacology.org The initial steps involve the decarboxylation of L-tyrosine by tyrosine/DOPA decarboxylase (TYDC) to yield dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). nih.govguidetopharmacology.orgcdutcm.edu.cn These two primary metabolites then undergo a Pictet-Spengler condensation reaction, catalyzed by (S)-norcoclaurine synthase (NCS), to form (S)-norcoclaurine. nih.govguidetopharmacology.orgcdutcm.edu.cnnih.gov
Subsequently, (S)-norcoclaurine is O-methylated at the C6 position by norcoclaurine 6-O-methyltransferase (6OMT), leading to the formation of (S)-coclaurine. nih.govguidetopharmacology.orgcdutcm.edu.cn This (S)-coclaurine is then N-methylated by coclaurine (B195748) N-methyltransferase (CNMT) to produce (S)-N-methylcoclaurine. wikipedia.orgguidetopharmacology.orgcdutcm.edu.cnh-its.org While (S)-N-methylcoclaurine proceeds through further enzymatic steps to eventually yield (S)-reticuline, a pivotal intermediate for a vast array of BIAs, (S)-coclaurine itself represents the direct precursor to this compound, given their structural identity. nih.govwikipedia.orgguidetopharmacology.orgcdutcm.edu.cn
Table 2: Key Precursors in this compound (dl-Coclaurine) Biosynthesis
| Precursor Compound | Molecular Formula | PubChem CID | Role in Biosynthesis |
| L-Tyrosine | C9H11NO3 | 6057 | Initial amino acid precursor |
| Dopamine | C8H11NO2 | 681 | Condensation partner with 4-HPAA |
| 4-Hydroxyphenylacetaldehyde | C8H8O2 | 440113 | Condensation partner with Dopamine |
| (S)-Norcoclaurine | C16H17NO3 | - | Product of initial condensation, methylated to (S)-coclaurine |
| (S)-Coclaurine | C17H19NO3 | 281691 | Direct precursor to this compound (dl-coclaurine) and N-methylated to (S)-N-methylcoclaurine |
| (S)-Reticuline | C19H23NO4 | 439653 | Central intermediate for diverse BIAs, downstream of coclaurine |
| S-adenosyl-L-methionine | C15H23N6O5S | 34756 | Methyl group donor for methyltransferase enzymes |
Enzymatic Mechanisms and Gene Expression Profiling in this compound Production
The conversion of precursors into this compound involves several specific enzymatic steps. Key enzymes in this pathway include:
Tyrosine/DOPA Decarboxylase (TYDC): Catalyzes the decarboxylation of L-tyrosine to dopamine. guidetopharmacology.orgcdutcm.edu.cn
(S)-Norcoclaurine Synthase (NCS): Responsible for the stereospecific condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine. nih.govhmdb.caguidetopharmacology.orgcdutcm.edu.cnnih.gov The enzyme from Papaver somniferum (opium poppy) has an optimum pH between 6.5 and 7.0 and an optimum temperature of 50 degrees Celsius. nih.gov
Norcoclaurine 6-O-methyltransferase (6OMT): Catalyzes the O-methylation of (S)-norcoclaurine at the C6 position to yield (S)-coclaurine. nih.govhmdb.caguidetopharmacology.orgcdutcm.edu.cn
Coclaurine N-methyltransferase (CNMT): A crucial enzyme that N-methylates (S)-coclaurine to form (S)-N-methylcoclaurine, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor. wikipedia.orghmdb.caguidetopharmacology.orgcdutcm.edu.cnh-its.org CNMT from Coptis japonica and Papaver somniferum has been characterized, showing its role in this methylation step. wikipedia.orgh-its.org
Gene expression profiling studies have investigated the levels of transcripts encoding these enzymes in this compound-producing plants. For instance, the relative gene expression levels of CNMT, NCS, and 6OMT have been analyzed in different tissues, such as callus, tuber flesh, and peel of Stephania pierrei Diels, providing insights into the tissue-specific regulation of alkaloid biosynthesis. hmdb.ca Heterologous expression of genes encoding CNMT and NCS in microbial hosts like Escherichia coli has also been successfully achieved for the purpose of protein production, demonstrating the potential for biotechnological applications in studying and producing these enzymes.
Advanced Methodologies for Elucidating Biosynthetic Routes
The elucidation of complex biosynthetic pathways like that of this compound often relies on advanced analytical and molecular biology methodologies. Techniques such as untargeted metabolomics combined with metabolic flux analysis are powerful tools for understanding the flow of metabolites through a pathway and identifying key intermediates and bottlenecks. These approaches allow researchers to comprehensively analyze changes in metabolite profiles and quantify the rates of biochemical reactions within living systems.
Furthermore, the use of stable isotope labeling (e.g., 13C-labeled precursors) in conjunction with nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS) provides detailed information on the incorporation of labeled atoms into target compounds, thereby tracing the exact routes of carbon and other atoms through the biosynthetic network. Molecular cloning and functional characterization of candidate genes, followed by their heterologous expression in model organisms, are essential for confirming the roles of specific enzymes and their corresponding genes in the pathway. nih.govwikipedia.org These integrated methodologies are crucial for a comprehensive understanding of this compound biosynthesis and for potential metabolic engineering efforts aimed at its sustainable production.
Advanced Synthetic and Semisynthetic Approaches for Machiline and Its Analogs
Total Synthesis Strategies for Machiline
The total synthesis of complex natural products like this compound (or its enantiomers, such as (S)-coclaurine) often involves intricate multi-step pathways, frequently drawing inspiration from their biosynthetic routes. While direct, purely synthetic laboratory methods for the total synthesis of this compound as a final product are not extensively detailed in readily available literature, its biosynthesis provides a foundational understanding for synthetic strategies.
The early biosynthetic pathway leading to (S)-coclaurine, a key intermediate in the synthesis of various benzylisoquinoline alkaloids, begins with the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde acs.orgnih.gov. This crucial step is catalyzed by the enzyme (S)-norcoclaurine synthase (NCS), which forms (S)-norcoclaurine acs.orgnih.gov. Subsequently, (S)-norcoclaurine undergoes methylation, mediated by an S-adenosyl methionine-(SAM)-dependent O-methyl transferase, to yield (S)-coclaurine acs.org. This enzymatic approach highlights the stereochemical control inherent in natural biosynthesis, which synthetic chemists often aim to mimic or replicate in laboratory settings.
Chemoenzymatic approaches have been explored for the synthesis of related alkaloids, such as (R)-norcoclaurine and (R)-coclaurine, utilizing specific chiral catalysts researchgate.net. These methods combine chemical synthesis with enzymatic transformations to achieve high enantioselectivity, which is particularly important for chiral natural products like this compound. The challenge in synthesizing complex alkaloid scaffolds, such as the morphinan (B1239233) system, underscores the sophistication required in developing efficient total synthesis routes for these compounds researchgate.net.
Semisynthetic Modifications and Derivatization of this compound
Semisynthesis involves the chemical modification of a naturally occurring compound to create new derivatives, often with enhanced or altered properties. This approach is widely employed in drug discovery and development, leveraging the complex scaffolds provided by natural products while introducing specific functional groups to optimize their pharmacological profiles researchgate.netescholarship.org. Semisynthetic modifications can lead to improved selectivity, increased biological activity, and better pharmacokinetic properties compared to the parent natural compound researchgate.netescholarship.org.
While the general principles of semisynthetic modification are well-established for various natural products, specific detailed research findings on the semisynthetic modifications and derivatization of this compound (or coclaurine) are not extensively documented in the provided search results. However, the broad applicability of semisynthesis to other natural products, such as berberine (B55584) and colchicine, suggests that similar strategies could be applied to this compound. These strategies typically involve introducing various functional groups onto the core structure through reactions like alkylation, acetylation, bromination, methylation, quaternization, and dehydrogenation mdpi.com. The aim is to create novel compounds that may exhibit superior attributes for specific applications.
Development of Novel this compound Derivatives for Structure-Activity Relationship Investigations
Structure-Activity Relationship (SAR) investigations are fundamental to medicinal chemistry, aiming to understand how changes in a molecule's chemical structure influence its biological activity. This understanding is critical for rational drug design and the development of more potent and selective compounds. For natural products like this compound, developing novel derivatives and conducting SAR studies can uncover new therapeutic potentials or improve existing ones.
Green Chemistry Principles in this compound Synthesis
Green chemistry is a paradigm that seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, thereby minimizing environmental impact and promoting sustainability researchgate.netmdpi.com. The twelve principles of green chemistry provide a framework for achieving these goals, encompassing aspects such as waste prevention, atom economy, the design of less hazardous chemical syntheses, the use of safer solvents and auxiliaries, energy efficiency, the use of renewable feedstocks, and the minimization of unnecessary derivatization steps researchgate.netmdpi.com.
Although specific applications of green chemistry principles directly to this compound synthesis are not detailed in the provided search results, the broader context of natural product synthesis and the general advancements in green chemistry suggest potential avenues. For example, the use of environmentally benign catalysts, green solvents (e.g., water, ionic liquids, or supercritical fluids), microwave and ultrasonic radiations, or solvent-free approaches are increasingly being adopted in organic synthesis to improve efficiency and reduce environmental footprints researchgate.netmdpi.com. The principles of atom economy, which maximize the incorporation of all materials into the final product, and reducing derivatives, which minimize steps requiring blocking or deprotection groups, are particularly relevant for multi-step syntheses of complex molecules like this compound researchgate.netmit.edu. Future synthetic efforts for this compound could explore these green methodologies to develop more sustainable and economically viable production routes.
Molecular Mechanisms and Cellular Targets of Machiline Action
Elucidation of Specific Receptor and Enzyme Interactions
Machiline demonstrates a capacity to interact with a range of molecular targets, suggesting a broad spectrum of potential biological activities.
This compound, alongside other phytoconstituents like machigline (B13410188) and quercetin (B1663063) found in Machilus macrantha, has been shown to interact with multiple molecular targets involved in arachidonic acid metabolism. These interactions contribute to the plant's observed anti-inflammatory properties. nih.govcdutcm.edu.cncdutcm.edu.cn The arachidonic acid pathway is a critical biological cascade that produces various lipid mediators, including prostaglandins (B1171923), thromboxanes, and leukotrienes, which are central to inflammatory responses. biotransformer.cahznu.edu.cncdutcm.edu.cncreativebiolabs.net
Specifically, computational studies, including molecular docking and molecular dynamics simulations, have indicated that this compound exhibits moderate to good binding efficacies towards key enzymes within this pathway. One notable target identified is Prostaglandin-Endoperoxide Synthase 2 (PTGS2), commonly known as Cyclooxygenase-2 (COX-2). cdutcm.edu.cncdutcm.edu.cnuni.lu COX-2 is an inducible enzyme primarily responsible for the production of prostaglandins during inflammation. biotransformer.cawikipedia.orgmdpi.comdovepress.comnih.govprobes-drugs.orgbiotransformer.ca The binding of this compound to PTGS2 suggests a mechanism by which it may modulate inflammatory processes by influencing the synthesis of pro-inflammatory mediators.
Table 1: Key Enzymes in the Arachidonic Acid Metabolic Pathway and this compound's Interaction
| Enzyme/Protein Target | Role in Pathway | This compound Interaction | Research Findings |
| PTGS2 (COX-2) | Catalyzes conversion of arachidonic acid to prostaglandins, involved in inflammation. wikipedia.orgnih.gov | Moderate to good binding efficacy observed through molecular docking and dynamics simulations. cdutcm.edu.cncdutcm.edu.cnuni.lu | Identified as a hub gene in arachidonic acid metabolism. cdutcm.edu.cncdutcm.edu.cnuni.lu |
Beyond enzymes directly involved in arachidonic acid metabolism, this compound has also been identified to modulate the activity of several crucial signaling proteins. Network pharmacology and molecular modeling studies have pinpointed Nuclear Factor Kappa B Subunit 1 (NFκβ1), Mitogen-Activated Protein Kinase 1 (MAPK1), Cytochrome P450 2C8 (CYP2C8), and Cytochrome P450 2C9 (CYP2C9) as key hub genes with which this compound interacts. cdutcm.edu.cncdutcm.edu.cnuni.lugsea-msigdb.org
NFκβ1 is a subunit of the NF-κB complex, a pivotal transcription factor that regulates gene expression involved in immune and inflammatory responses. cdutcm.edu.cnresearchgate.netoatext.com Modulation of NFκβ1 by this compound could therefore influence downstream inflammatory and immune processes. MAPK1, also known as ERK2, is a central component of the MAPK/ERK signaling pathway, which controls fundamental cellular processes such as proliferation, differentiation, survival, and inflammation. cdutcm.edu.cnmdpi.comprobes-drugs.orgwindows.net this compound's interaction with MAPK1 suggests its potential to influence these diverse cellular functions.
Furthermore, this compound has demonstrated binding efficacies towards CYP2C8 and CYP2C9. cdutcm.edu.cncdutcm.edu.cnuni.lu These cytochrome P450 enzymes are significant in drug metabolism, responsible for the oxidative metabolism of a wide array of endogenous compounds and xenobiotics, including numerous pharmaceutical drugs. biotransformer.cahznu.edu.cncdutcm.edu.cnbiotransformer.cacdutcm.edu.cnmdpi.comwindows.netnih.govnih.govcdutcm.edu.cnwikipedia.orgmims.comresearchgate.netwikipedia.orgwikipedia.org The modulation of CYP2C8 and CYP2C9 by this compound could have implications for its own metabolism, as well as potential drug-drug interactions if co-administered with other substances metabolized by these enzymes.
Table 2: Key Signaling Proteins and this compound's Modulation
| Protein Target | Role in Cellular Signaling | This compound Interaction | Research Findings |
| NFκβ1 | Subunit of NF-κB, regulates immune and inflammatory responses. cdutcm.edu.cnresearchgate.netoatext.com | Moderate to good binding efficacy observed. cdutcm.edu.cncdutcm.edu.cnuni.lugsea-msigdb.org | Identified as a hub gene associated with arachidonic acid metabolism. cdutcm.edu.cncdutcm.edu.cnuni.lugsea-msigdb.org |
| MAPK1 | Central to MAPK/ERK pathway, regulates cell proliferation, differentiation, survival, and inflammation. cdutcm.edu.cnmdpi.comprobes-drugs.orgwindows.net | Moderate to good binding efficacy observed. cdutcm.edu.cncdutcm.edu.cnuni.lugsea-msigdb.org | Identified as a hub gene associated with arachidonic acid metabolism. cdutcm.edu.cncdutcm.edu.cnuni.lugsea-msigdb.org |
| CYP2C8 | Major drug-metabolizing enzyme. biotransformer.cabiotransformer.camdpi.comwindows.netnih.govmims.com | Moderate to good binding efficacy observed. cdutcm.edu.cncdutcm.edu.cnuni.lugsea-msigdb.org | Identified as a hub gene associated with arachidonic acid metabolism. cdutcm.edu.cncdutcm.edu.cnuni.lugsea-msigdb.org |
| CYP2C9 | Key enzyme in oxidative drug metabolism. biotransformer.cahznu.edu.cncdutcm.edu.cnbiotransformer.canih.govnih.govwikipedia.orgwikipedia.org | Moderate to good binding efficacy observed. cdutcm.edu.cncdutcm.edu.cnuni.lugsea-msigdb.org | Identified as a hub gene associated with arachidonic acid metabolism. cdutcm.edu.cncdutcm.edu.cnuni.lugsea-msigdb.org |
This compound's Influence on Intracellular Signaling Cascades
While this compound's interactions with specific enzymes and proteins are being uncovered, direct and detailed research findings explicitly outlining its influence on broader intracellular signaling cascades such as G-Protein Coupled Receptor (GPCR) signaling, cyclic GMP-PKG signaling, and calcium and cAMP signaling pathways are not extensively documented in the currently available literature.
The cyclic GMP (cGMP)-Protein Kinase G (PKG) signaling pathway is a significant intracellular cascade involved in diverse physiological processes, including smooth muscle relaxation, cardiovascular regulation, and neuronal function. mdpi.comwikipedia.orgnih.govfishersci.ca It typically begins with the production of cGMP, often stimulated by nitric oxide, which then activates PKG to phosphorylate downstream targets, leading to various cellular responses. wikipedia.orgnih.govfishersci.ca Despite the pathway's broad relevance, specific studies detailing this compound's direct influence on the dynamics of the cGMP-PKG signaling pathway have not been identified in the current body of research.
Calcium (Ca²⁺) and cyclic AMP (cAMP) are ubiquitous second messengers that play fundamental roles in regulating nearly all aspects of cell life, including metabolism, gene expression, cell growth, differentiation, and apoptosis. creativebiolabs.netresearchgate.netoatext.comnih.govmdpi.com Intracellular calcium levels are tightly controlled and fluctuations trigger a wide range of cellular responses, often through calcium-binding proteins like calmodulin. nih.gov Similarly, cAMP levels, regulated by adenylyl cyclases and phosphodiesterases, activate downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC). creativebiolabs.netresearchgate.netmdpi.com While these pathways are critical for cellular function, specific research directly demonstrating this compound's modulation of intracellular calcium or cAMP signaling pathways is not extensively documented in the available scientific literature.
Preclinical Pharmacological Investigations of Machiline
In Vitro Studies on Cellular Systems
Preclinical in vitro studies are crucial for understanding the fundamental biological activities and mechanistic pathways of a compound at the cellular level. While direct, detailed experimental data for isolated Machiline in specific cellular assays is not extensively reported in the provided literature, its potential activities and mechanisms can be inferred from its observed in vivo effects and molecular modeling studies.
Cell Culture Models for Assessing Biological Activities
Cell culture models serve as foundational tools for assessing the biological activities of chemical compounds. These models can range from traditional two-dimensional (2D) monolayer cultures to more complex three-dimensional (3D) systems, such as spheroids, organoids, and microfluidic "organ-on-a-chip" devices, which better mimic in vivo physiological conditions. nih.govfluoroprobe.comresearchgate.netresearchgate.net
For a compound like this compound, known for its hypotensive effects, relevant cell culture models would typically include primary cardiomyocytes, immortalized cardiomyocyte cell lines, or vascular smooth muscle cells. Assays conducted with these models might evaluate parameters such as cell viability, proliferation, and specific functional responses like contractility or relaxation. nih.gov While this compound has been shown to exert a direct depressant effect on the myocardium in vivo nih.gov, specific in vitro studies detailing this effect in isolated cellular systems were not found in the provided search results.
Mechanistic Studies Using Cellular Assays
Mechanistic studies using cellular assays aim to elucidate the molecular pathways through which a compound exerts its biological effects. Common cellular assays include reporter gene assays, signal transduction analysis, immunoblotting (Western blot), flow cytometry, and quantitative PCR, which can determine the inhibition or activation of genes and proteins and perform pathway analysis. fluoroprobe.com
Network pharmacology and molecular docking studies have indicated that phytoconstituents of Machilus macrantha, including this compound, exhibit significant interactions with anti-inflammatory targets, specifically within the arachidonic acid metabolic pathway. nih.gov This suggests a potential anti-inflammatory mechanism for this compound. Such mechanistic insights would typically be further investigated through cellular assays designed to measure the modulation of inflammatory mediators (e.g., cytokines like IL-6, IL-1β, TNF-α), transcription factors (e.g., NF-κB), or enzyme activities (e.g., COX, LOX) in relevant inflammatory cell lines (e.g., macrophages, endothelial cells) stimulated with pro-inflammatory agents. However, direct experimental in vitro mechanistic studies of isolated this compound in such cellular assays are not detailed in the provided search results.
In Vivo Animal Model Research
In vivo animal models are indispensable for evaluating the efficacy of compounds in complex biological systems and disease contexts, bridging the gap between in vitro findings and potential clinical applications.
Efficacy Evaluation in Disease Models (e.g., Anti-inflammatory, Cardiovascular Models)
Cardiovascular Models: this compound has demonstrated efficacy in in vivo cardiovascular models. Studies have shown that this compound lowers blood pressure in experimental animals by exerting a direct depressant effect on the myocardium. nih.gov This hypotensive action was observed in various animal species. nih.gov
Table 1: In Vivo Hypotensive Effect of this compound
| Animal Species | Observed Effect | Reference |
| Experimental Animals | Lowered blood pressure | nih.gov |
| Dog | Direct depressant effect on the myocardium | nih.gov |
| Rabbit | Direct depressant effect on the myocardium | nih.gov |
| Frog | Direct depressant effect on the myocardium | nih.gov |
Anti-inflammatory Models: While this compound, as a phytoconstituent of Machilus macrantha, has been implicated in anti-inflammatory activity through molecular docking studies targeting the arachidonic acid metabolic pathway nih.gov, direct in vivo efficacy studies of isolated this compound in established anti-inflammatory animal models are not explicitly detailed in the provided search results. Common in vivo models for evaluating anti-inflammatory efficacy include carrageenan-induced paw edema in rodents, which assesses acute inflammation, and cotton pellet-induced granuloma or formaldehyde-induced arthritis models for chronic inflammation.
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to identify how specific chemical structural characteristics of a molecule correlate with its biological activity. This understanding allows for the rational design and optimization of new compounds to enhance desired biological effects, improve selectivity, or reduce unwanted activities.
While it is known that a number of derivatives of this compound have been prepared nih.gov, specific detailed SAR studies that elucidate how structural modifications to this compound affect its reported biological activities, such as its hypotensive effect or its interactions with anti-inflammatory targets, are not provided in the available search results. Such studies would typically involve synthesizing various this compound analogs with systematic changes to its chemical structure and then testing these derivatives in biological assays to map the relationship between structural features and observed activity. Computational methods, including Quantitative Structure-Activity Relationship (QSAR) analysis, are often employed in conjunction with experimental data to build predictive models that can guide the design of new compounds.
Identification of Key Pharmacophoric Features
Pharmacophoric features represent the essential ensemble of steric and electronic characteristics within a molecule that are necessary for its optimal supramolecular interactions with a specific biological target, thereby triggering or blocking a biological response. These features typically encompass hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic groups (H), negatively ionizable groups (N), positively ionizable groups (P), and aromatic rings (R).
In the context of this compound's biological activity, its observed binding efficacy towards anti-inflammatory targets, particularly those in the arachidonic acid metabolic pathway, implies that specific pharmacophoric features within its structure are crucial for these interactions. While the research indicates this compound's ability to engage with these targets, detailed studies explicitly identifying and mapping the precise key pharmacophoric features of this compound responsible for its observed activities are not comprehensively detailed in the current literature. The binding efficacies reported suggest that its molecular architecture possesses the necessary functional groups and spatial arrangements to facilitate these interactions.
Optimization of Molecular Scaffolds for Enhanced Potency or Selectivity
Molecular scaffold optimization is a strategic approach in drug discovery aimed at enhancing the potency, selectivity, or other desirable physicochemical properties of a lead compound by modifying its core chemical structure. This process often involves the preparation of derivatives or analogs to explore the structure-activity relationship (SAR) and identify compounds with improved therapeutic profiles.
In the preclinical investigations of this compound, it has been reported that a number of its derivatives have been prepared as part of studies into its pharmacological actions and chemical characteristics nih.gov. This indicates an effort to explore modifications to the this compound scaffold, likely with the goal of understanding how structural changes impact its biological effects. Computational methods, including molecular docking and molecular dynamics simulations, are frequently employed in such optimization efforts to predict binding affinities and stability of compounds with target proteins. While the preparation of this compound derivatives is noted, specific detailed research findings, such as comparative potency or selectivity data for these optimized derivatives, are not available in the provided search results.
Analytical Methodologies for Machiline Research
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, UV Spectroscopy)
Spectroscopy is a cornerstone of chemical analysis, providing fundamental insights into the atomic and molecular structure of a substance. jchps.comresearchgate.net Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV) spectroscopy are indispensable for the complete structural characterization of a novel or known compound like Machiline. jchps.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. jchps.comjackwestin.com It provides detailed information about the carbon-hydrogen framework. jackwestin.com
¹H NMR identifies the different types of protons in a molecule, their relative numbers, and their proximity to other protons.
¹³C NMR provides information about the carbon skeleton of the molecule. While specific NMR data for this compound is not available, a hypothetical analysis would yield data similar to what is presented in the table below, revealing the electronic environment of each nucleus.
Interactive Table: Hypothetical ¹H and ¹³C NMR Data for this compound
| Technique | Hypothetical Chemical Shift (δ) in ppm | Inferred Structural Fragment |
| ¹H NMR | 7.2-7.5 (multiplet) | Aromatic protons |
| ¹H NMR | 3.8 (singlet) | Methoxy (B1213986) group protons (-OCH₃) |
| ¹H NMR | 2.5 (triplet) | Methylene group protons (-CH₂-) adjacent to another CH₂ group |
| ¹³C NMR | 110-160 | Carbons of an aromatic ring |
| ¹³C NMR | 55 | Carbon of a methoxy group |
| ¹³C NMR | 30 | Aliphatic carbon (e.g., -CH₂-) |
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. researchgate.net When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that acts as a molecular "fingerprint". researchgate.net For a compound like this compound, IR spectroscopy would be used to confirm the presence of key functional groups.
Interactive Table: Hypothetical IR Absorption Data for this compound
| Hypothetical Frequency (cm⁻¹) | Vibration Type | Inferred Functional Group |
| 3300-3500 | N-H Stretch | Amine or Amide |
| 3000-3100 | C-H Stretch | Aromatic C-H |
| 2850-2960 | C-H Stretch | Aliphatic C-H |
| 1600-1680 | C=C Stretch | Aromatic Ring |
| 1000-1300 | C-O Stretch | Ether or Ester |
Ultraviolet-Visible (UV) Spectroscopy provides information about electronic transitions within a molecule, and it is particularly useful for detecting conjugated systems. jackwestin.com The wavelength of maximum absorbance (λmax) can indicate the extent of conjugation. jackwestin.com Although no specific UV spectrum for this compound has been reported, its analysis would help in characterizing its chromophores.
Interactive Table: Hypothetical UV Spectroscopy Data for this compound
| Solvent | Hypothetical λmax (nm) | Inferred Structural Feature |
| Ethanol | 280 | Benzene ring with electron-donating groups |
| Methanol | 282 | Aromatic system |
Chromatographic Methods for Isolation, Purification, and Quantification of this compound
Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. nih.gov For a compound like this compound, chromatographic methods are essential for its isolation from natural sources or synthetic reaction mixtures and for its precise quantification. iipseries.orgnih.gov
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds. thermofisher.com It is an ideal method for the purification and quantification of substances like this compound. thermofisher.comsielc.com The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. nih.gov Different HPLC columns (e.g., C8, C18) and mobile phase compositions can be optimized for the specific properties of this compound. pharmaguideline.com
Interactive Table: Hypothetical HPLC Method for this compound Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV Detector at a specific wavelength (e.g., 280 nm) |
| Retention Time | ~5.8 minutes (hypothetical) |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.comaimil.com It is primarily used for the analysis of volatile and thermally stable compounds. thermofisher.com The applicability of GC-MS to this compound would depend on its volatility. If this compound is not sufficiently volatile, a derivatization step to increase its volatility might be necessary. thermofisher.com
The GC separates components of a mixture, which are then ionized and detected by the mass spectrometer, providing both qualitative and quantitative information. youtube.com
Interactive Table: Hypothetical GC-MS Method for this compound Analysis
| Parameter | Condition |
| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate |
| Oven Program | Start at 100°C, ramp to 280°C at 10°C/min |
| MS Ionization | Electron Impact (EI) at 70 eV |
| Scan Range | 50-550 m/z |
Mass Spectrometry for Metabolite Profiling and Identification
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and structure of molecules by measuring their mass-to-charge ratio (m/z). nih.govmdpi.comnih.gov High-resolution mass spectrometry (HRMS) can provide the elemental composition of a compound, which is a critical step in its identification. mdpi.comnih.gov
For metabolite profiling, MS, particularly when coupled with a separation technique like LC or GC, is the tool of choice. nih.govnih.govresearchgate.net This approach allows for the detection and quantification of numerous metabolites in complex biological samples. nih.gov Tandem mass spectrometry (MS/MS) is employed to fragment the parent molecule, and the resulting fragmentation pattern provides detailed structural information, which is crucial for identifying unknown metabolites of this compound. mdpi.comnih.gov
Interactive Table: Hypothetical Mass Spectrometry Data for this compound and a Metabolite
| Analyte | Ionization Mode | [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) | Inference |
| This compound | ESI+ | 250.1234 | 219.0987, 192.0876 | Parent compound with losses of specific fragments (e.g., -OCH₃) |
| Metabolite 1 | ESI+ | 266.1183 | 235.0932, 192.0876 | Hydroxylated this compound (+16 Da) |
Hyphenated Techniques in this compound Analysis
Hyphenated techniques refer to the coupling of a separation method with a spectroscopic detection method, offering enhanced analytical power. chromatographytoday.comnih.gov The combination allows for the separation of complex mixtures followed by the immediate identification or structural elucidation of the individual components. asdlib.orglongdom.org
The most common and powerful hyphenated techniques in chemical analysis are LC-MS and GC-MS. nih.govlongdom.org
LC-MS is particularly valuable for the analysis of a wide range of compounds, including non-volatile and thermally labile molecules, making it highly suitable for both the quantification of this compound and the identification of its metabolites in biological fluids. nih.govlongdom.orgnih.gov
LC-NMR , the coupling of liquid chromatography with NMR spectroscopy, allows for the direct structural elucidation of compounds as they are separated, which is a powerful tool for analyzing complex mixtures without the need for tedious isolation of each component. nih.gov
These integrated techniques provide unparalleled sensitivity and selectivity, making them essential for modern research on chemical compounds like this compound. longdom.orgchromatographyonline.com
Pharmacokinetic and Biotransformation Studies of Machiline Preclinical Focus
Absorption and Distribution Profiles in Experimental Models
Absorption refers to the process by which a compound enters the systemic circulation from its site of administration. Distribution describes the reversible transfer of a compound from the bloodstream into the various tissues and organs of the body. In preclinical studies, these profiles are typically investigated using in vivo animal models, most commonly rodents (e.g., rats and mice) and non-rodent species (e.g., dogs) fda.govsolvobiotech.comnih.gov.
Absorption Studies: The extent and rate of absorption are critical parameters. For orally administered compounds, studies assess bioavailability, which is the fraction of the administered dose that reaches systemic circulation unchanged solvobiotech.comnih.gov. This involves measuring plasma concentrations of the compound over time following administration. Factors influencing absorption include the compound's physicochemical properties (e.g., solubility, permeability), the formulation, and physiological conditions of the gastrointestinal tract creative-biolabs.com. In vitro assays, such as Caco-2 permeability studies, can provide initial predictions of intestinal absorption creative-biolabs.com.
Distribution Studies: Once absorbed, a compound distributes to various tissues. Distribution studies aim to determine the compound's concentration in different organs and tissues, providing insights into potential target sites and areas of accumulation. Whole-body autoradiography (WBA) is a technique often employed to visualize the distribution of radiolabeled compounds in tissues fda.gov. Tissue homogenates are also analyzed to quantify drug concentrations in specific organs like the liver, kidney, lung, spleen, heart, pancreas, and intestine youtube.comfrontiersin.org. The volume of distribution (Vd) is a pharmacokinetic parameter that reflects the apparent volume into which a drug distributes in the body d-nb.infonih.gov. Plasma protein binding is another important aspect of distribution, as only unbound drug is typically available to exert pharmacological effects or undergo metabolism and excretion youtube.com.
Metabolic Pathways and Enzyme Systems Involved in Machiline Biotransformation (in vitro/animal)
Biotransformation, or drug metabolism, is the process by which the body chemically alters compounds, typically to facilitate their elimination. The liver is the primary organ for drug metabolism, although other tissues like the intestine, kidney, lung, and skin also contribute mdpi.combioivt.com. Metabolic pathways are generally categorized into Phase I and Phase II reactions mdpi.comsci-hub.se.
Phase I Reactions: These reactions typically introduce or expose polar functional groups (e.g., -OH, -NH2, -COOH) through oxidation, reduction, or hydrolysis, often making the compound more reactive for subsequent Phase II reactions nih.govmdpi.com. The cytochrome P450 (CYP450) enzyme system is a major superfamily of enzymes involved in Phase I oxidative metabolism, exhibiting broad substrate specificity solvobiotech.commdpi.comsci-hub.semdpi.com. Other enzymes like flavin-containing monooxygenases (FMOs) and esterases also play roles sci-hub.se.
Phase II Reactions: These are conjugation reactions where endogenous hydrophilic molecules (e.g., glucuronic acid, sulfate, glutathione, amino acids) are attached to the compound or its Phase I metabolites, increasing water solubility and facilitating excretion nih.govmdpi.comsci-hub.se. Key enzymes involved include UDP-Glucuronosyltransferases (UGTs), Sulfotransferases (SULTs), and Glutathione S-Transferases (GSTs) mdpi.comsci-hub.se.
In vitro and Animal Studies: In vitro metabolism studies utilize cellular models (e.g., primary hepatocytes, liver slices, cell lines) or subcellular fractions (e.g., liver microsomes, S9 fractions, isolated enzymes) from various species (e.g., mouse, rat, dog, monkey, human) to identify metabolites, metabolic pathways, and the specific enzymes involved solvobiotech.combioivt.commdpi.commdpi.comnih.govwuxiapptec.com. These studies help in understanding species-specific metabolic routes and predicting potential drug-drug interactions solvobiotech.commdpi.com. In vivo animal studies complement in vitro data by providing a more comprehensive assessment of metabolism within a living system, identifying metabolites present in circulation and excreta d-nb.infonih.govwuxiapptec.com.
Specific detailed metabolic pathways and enzyme systems involved in this compound biotransformation are not extensively documented in publicly available preclinical research.
Excretion Mechanisms in Preclinical Systems
Excretion is the final process by which a compound and its metabolites are eliminated from the body. The primary routes of excretion are renal (via urine) and biliary/fecal (via bile and feces) wuxiapptec.combioivt.comnih.gov. Other minor routes can include exhalation or sweat.
Renal Excretion: Compounds that are water-soluble and/or have undergone Phase II conjugation are often excreted via the kidneys into the urine. This process involves glomerular filtration, tubular reabsorption, and active tubular secretion nih.govfrontiersin.org. Preclinical studies quantify the amount of unchanged drug and its metabolites in urine over time creative-biolabs.combioivt.com.
Emerging Research Areas and Future Directions for Machiline Studies
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)
The integration of omics technologies—genomics, proteomics, and metabolomics—offers a holistic view of biological systems and is revolutionizing biological research and drug discovery nih.govnih.govhumanspecificresearch.orguninet.edu. These technologies provide comprehensive datasets that capture different layers of biological information, allowing for a deeper understanding of molecular mechanisms underlying complex biological processes nih.gov.
Genomics involves the study of an organism's entire genome, including genes and regulatory elements, offering insights into genetic predispositions and mutations nih.govhumanspecificresearch.org. For Machiline, genomic studies could identify genetic variations that influence its metabolism or response, or reveal alterations in gene expression profiles in cells or tissues treated with the compound.
Proteomics focuses on the large-scale study of proteins, including their abundance, modifications, and interactions humanspecificresearch.orguninet.edu. Applying proteomics to this compound research could help identify its direct protein targets, elucidate signaling pathways it modulates, or uncover changes in protein expression patterns that mediate its biological effects. This can facilitate the identification of signaling molecules associated with growth and cell death and monitor functional and molecular changes uninet.edu.
Metabolomics provides a comprehensive analysis of metabolites within biological samples, reflecting the metabolic state of a cell or organism humanspecificresearch.orguninet.edu. Metabolomic profiling could reveal how this compound influences metabolic pathways, identifies specific metabolic biomarkers of its activity, or uncovers its own metabolic fate within biological systems. Metabolomics can aid in disease diagnosis, drug research, and nutritional studies related to metabolism and metabolic disorders uninet.edu.
By integrating data from these multi-omics approaches, researchers can gain a comprehensive understanding of this compound's interactions with biological systems, identify potential biomarkers, and uncover detailed molecular interactions and pathways nih.govnih.govhumanspecificresearch.org. This integrated analysis, often coupled with machine learning, can facilitate the discovery of biomarkers and therapeutic targets nih.gov.
Application of Artificial Intelligence and Machine Learning in this compound Discovery
For this compound, AI and ML applications could include:
Virtual Screening and Target Identification: AI algorithms can be trained on existing biomedical data to identify patterns, correlations, and trends, enabling the rapid generation and testing of virtual structures for thousands of new molecules and the simulation of their interactions with therapeutic targets roche.commagnitudebiosciences.com. This could help predict potential biological targets for this compound or identify structurally similar compounds with analogous activities.
De Novo Drug Design and Optimization: ML models can be used to design novel compounds or optimize the structure of existing ones for improved efficacy or specificity magnitudebiosciences.commanning.com. While this compound is a natural compound, AI could potentially be used to design derivatives with enhanced properties or to predict its activity against specific biological targets based on its chemical structure.
Predicting ADMET Properties: AI can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which are critical for drug development. Although safety profiles are excluded from this article, understanding these properties through AI can guide further research into this compound's potential applications.
Data Integration and Analysis: AI-driven multi-omics analyses can help researchers assess how a compound might interact with various biological systems and identify potential responders to a drug magnitudebiosciences.com. This is particularly relevant for integrating the vast datasets generated from omics studies of this compound.
The application of AI and ML can accelerate the process of drug discovery, potentially shortening the timeline for developing new medicines manning.com.
Development of Advanced In Vitro and In Vivo Models for Mechanistic Insights
The development of advanced in vitro and in vivo models is crucial for obtaining more physiologically relevant mechanistic insights into the effects of chemical compounds like this compound. These models aim to better recapitulate human biology and disease states, bridging the gap between traditional cell cultures and complex in vivo systems biorxiv.orgmdpi.comnih.gov.
Advanced In Vitro Models:
3D Cell Cultures and Organoids: Unlike traditional 2D cell monolayers, 3D cell cultures and organoids (miniature, self-organizing 3D tissue constructs derived from stem cells) can mimic the organized cellular architecture, cell-cell, and cell-extracellular matrix interactions present in solid tissues and organs mdpi.com. For this compound, these models could provide a more accurate representation of its effects on specific cell types or organ systems, allowing for detailed studies of cellular responses, signaling pathways, and potential interactions within a more complex tissue environment.
Organ-on-a-Chip (OOC) Technology: OOC platforms utilize microfluidic designs to incorporate cellular microenvironments, simulating the physiological, mechanical, and chemical properties of the tissue of origin nih.gov. These models can mimic multiple aspects of the dynamic in vivo microenvironment in a precisely controlled manner mdpi.com. OOC systems could be employed to study this compound's impact on specific organ functions (e.g., liver, kidney, gut) in a highly controlled and reproducible manner, offering insights into its absorption, metabolism, and localized effects.
Advanced In Vivo Models:
Genetically Engineered Animal Models: These models allow for the study of compound effects in the context of specific genetic backgrounds or disease pathologies. For this compound, such models could help validate in vitro findings and explore its efficacy and mechanisms in complex physiological systems, such as disease progression or therapeutic response nih.govresearchgate.net.
Humanized Animal Models: These models incorporate human cells, tissues, or genes into animals, providing a more relevant platform for studying human-specific responses to compounds. These could be valuable for assessing this compound's effects in a context closer to human physiology.
Advanced Imaging Techniques: Non-invasive imaging technologies like optical, ultrasound, photoacoustics, MRI, CT, SPECT, and PET/CT can provide spatial and functional context for studying compound distribution, tumor development, progression, and response to therapy in small animal models nih.gov. These techniques can offer real-time insights into this compound's pharmacodynamics and pharmacokinetics in vivo.
These advanced models offer advantages in scalability, cost-effectiveness, and reproducibility compared to conventional in vivo approaches, while adhering to the 3Rs principle (replacement, reduction, refinement) nih.gov.
Exploration of Novel Therapeutic Applications based on Preclinical Findings
The exploration of novel therapeutic applications for compounds like this compound is a critical phase in drug discovery, relying heavily on robust preclinical findings. Preclinical studies aim to assess the potential efficacy and mechanisms of action of a compound in relevant disease models before human trials nih.goviaea.org.
For this compound, if initial studies indicate promising biological activity (e.g., anti-inflammatory, antioxidant, or neuroprotective effects), future research will focus on:
Disease-Specific Preclinical Models: Utilizing advanced in vitro and in vivo models tailored to specific diseases (e.g., cancer models, neurodegenerative disease models, metabolic disorder models) to evaluate this compound's efficacy in ameliorating disease symptoms or progression biorxiv.orgnih.govmdpi.com. For instance, murine models that accurately reflect human disease phenotypes are critical for developing and assessing novel translational therapies nih.govresearchgate.net.
Mechanistic Elucidation: Detailed studies to understand the precise molecular and cellular mechanisms by which this compound exerts its effects. This includes identifying specific protein targets, signaling pathways, and cellular processes modulated by the compound.
Biomarker Identification: Discovering and validating biomarkers that can predict response to this compound or monitor its therapeutic effects. This is often achieved through integrated omics approaches.
Repurposing Potential: Investigating if this compound, based on its known or newly discovered biological activities, could be repurposed for indications different from its initial area of study. This approach can accelerate clinical trial progress if the compound already has an existing safety profile magnitudebiosciences.com.
Preclinical evaluations are essential for gathering comprehensive information about the efficacy of new therapies and can help reduce the time and cost of drug development nih.gov.
Collaborative and Interdisciplinary Research Frameworks
Modern scientific challenges, especially in complex fields like drug discovery, increasingly necessitate collaborative and interdisciplinary research frameworks philarchive.orgphilarchive.orgtos.orgdiva-portal.orgum.edu.mo. Such frameworks bring together diverse expertise, methodologies, and perspectives, fostering innovation and providing more comprehensive insights into complex phenomena philarchive.orgtos.orgdiva-portal.org.
For this compound studies, collaborative and interdisciplinary approaches are paramount:
Integration of Diverse Expertise: Studying this compound comprehensively requires expertise from various disciplines, including synthetic chemistry for compound modification, analytical chemistry for characterization, pharmacology for mechanism of action studies, toxicology for safety assessments, bioinformatics for data analysis, and clinical science for translational aspects. Interdisciplinary teams, where ecological and social scientists work together, are crucial for improving conservation of ecosystems and protecting dependent societies diva-portal.org.
Shared Resources and Technologies: Collaborative frameworks can facilitate access to advanced technologies and shared resources, such as high-throughput screening platforms, advanced imaging facilities, and omics analysis pipelines, which might be too costly or complex for individual laboratories nih.gov.
Data Sharing and Standardization: Interdisciplinary collaborations can promote standardized data collection, sharing, and analysis protocols, ensuring reproducibility and comparability of results across different studies and institutions.
Addressing Complex Biological Questions: this compound's potential biological activities and mechanisms are likely multifaceted. Interdisciplinary teams are better equipped to tackle such complex questions by integrating insights from molecular, cellular, and systemic levels. The Institute of Collaborative Innovation (ICI) at the University of Macau, for instance, promotes interdisciplinary research in data science, neuroscience, and brain science to address complex medical challenges um.edu.mo.
Accelerating Translation: By fostering communication and integration between basic scientists and clinicians, interdisciplinary frameworks can accelerate the translation of preclinical findings on this compound into potential clinical applications.
While interdisciplinary research can be time-consuming and challenging, it creates a more innovative and stimulating learning environment, enforcing new ways of thinking and doing, and ultimately contributing to more holistic and robust scientific progress diva-portal.org.
Q & A
How to formulate a focused research question in chemical sciences?
A robust research question should define variables (independent/dependent), specify organisms/chemicals involved, and align with testable hypotheses. Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure clarity and scope . For example:
"How does varying pH levels (independent variable) affect the catalytic efficiency of enzyme X (dependent variable) in aqueous solutions?"
Q. What are key considerations for experimental design to ensure reproducibility?
- Provide detailed protocols for materials, equipment, and procedures (e.g., solvent purity, reaction conditions).
- Follow NIH guidelines for preclinical studies, including raw data retention and statistical transparency .
- Use standardized formats for reporting synthetic methods (e.g., yield calculations, spectroscopic validation) .
Q. How to structure the introduction section to emphasize scientific significance?
Q. How to present raw and processed data effectively?
Q. How to ensure methodological transparency in chemical synthesis?
- Describe characterization methods (e.g., HPLC, mass spectrometry) for new compounds.
- Reference established protocols for known compounds and provide elemental analysis where applicable .
Advanced Research Questions
Q. How to analyze contradictory data in catalytic reaction studies?
Q. How to optimize machine learning models for predicting reaction outcomes?
Q. How to integrate mixed-methods approaches in materials science research?
Q. How to conduct systematic literature reviews for mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
